molecular formula C17H18N2O4 B14684212 1,3-Propanediol, 2,2-diphenyl-, dicarbamate CAS No. 25451-78-9

1,3-Propanediol, 2,2-diphenyl-, dicarbamate

Cat. No.: B14684212
CAS No.: 25451-78-9
M. Wt: 314.34 g/mol
InChI Key: YAMNETATHGQXBZ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-diphenyl-, dicarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its bifunctional nature, making it a valuable intermediate in the production of polymer materials such as polyether, polyurethane, and polyesters .

Chemical Reactions Analysis

Types of Reactions: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted carbamate compounds.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1,3-Propanediol, 2,2-diphenyl-, dicarbamate stands out due to its bifunctional nature and its ability to serve as an intermediate in the production of various polymer materials. Its potential as an inhibitor for breast cancer treatment further highlights its uniqueness compared to similar compounds .

Properties

CAS No.

25451-78-9

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(3-carbamoyloxy-2,2-diphenylpropyl) carbamate

InChI

InChI=1S/C17H18N2O4/c18-15(20)22-11-17(12-23-16(19)21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,20)(H2,19,21)

InChI Key

YAMNETATHGQXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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